![molecular formula C16H19N3O3 B2436316 methyl 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoate CAS No. 1397006-99-3](/img/structure/B2436316.png)
methyl 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential biological activity. It is a synthetic derivative of propanoic acid and is commonly used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Scientific Research Applications
- Methyl imidazole-4-carboxylate demonstrates potent antifungal properties. Researchers have investigated its efficacy against various fungal pathogens, including Candida species and dermatophytes. The compound interferes with fungal cell wall synthesis or disrupts membrane integrity, making it a promising candidate for antifungal drug development .
- Inflammation plays a crucial role in various diseases, from autoimmune disorders to cardiovascular conditions. Methyl imidazole-4-carboxylate has shown anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. Researchers explore its potential as an adjunct therapy for managing chronic inflammatory conditions .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, involve oxidative stress and neuronal damage. Methyl imidazole-4-carboxylate exhibits antioxidant activity and protects neurons from oxidative damage. Investigations focus on its neuroprotective mechanisms and potential therapeutic applications .
- Chelating agents bind to metal ions, influencing their bioavailability and reactivity. Methyl imidazole-4-carboxylate can chelate metal ions (e.g., copper, zinc, iron), affecting cellular processes. Researchers study its metal-binding capacity and explore applications in metal overload disorders or cancer therapy .
- Certain enzymes play critical roles in disease progression. Methyl imidazole-4-carboxylate inhibits specific enzymes, such as carbonic anhydrases or proteases. These inhibitory effects have implications in cancer treatment, metabolic disorders, and enzyme-related pathologies .
- PDT combines light activation and a photosensitizer to selectively destroy cancer cells. Methyl imidazole-4-carboxylate can serve as a photosensitizer due to its absorption in the visible spectrum. Researchers explore its use in PDT for localized cancer treatment .
Antifungal Activity
Anti-Inflammatory Potential
Neuroprotective Properties
Metal Ion Chelation
Enzyme Inhibition
Photodynamic Therapy (PDT)
properties
IUPAC Name |
methyl 3-(1H-imidazol-5-yl)-2-(3-phenylpropanoylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-22-16(21)14(9-13-10-17-11-18-13)19-15(20)8-7-12-5-3-2-4-6-12/h2-6,10-11,14H,7-9H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZGGIXQCNHMAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)NC(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.